5-氯哒嗪-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

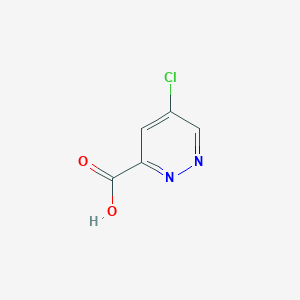

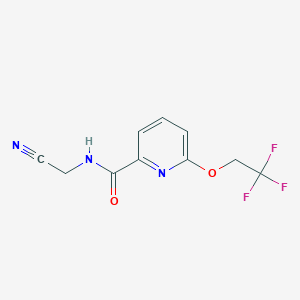

5-Chloropyridazine-3-carboxylic acid is an organic compound with the molecular formula C5H3ClN2O2 . It has a molecular weight of 158.54 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Chloropyridazine-3-carboxylic acid is 1S/C5H3ClN2O2/c6-3-1-4 (5 (9)10)8-7-2-3/h1-2H, (H,9,10) . This code provides a specific string of characters representing the compound’s molecular structure.Physical and Chemical Properties Analysis

5-Chloropyridazine-3-carboxylic acid is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

绿原酸的药理学综述

绿原酸(CGA)是一种酚类化合物,具有多种生物学和药理学作用,包括抗氧化、抗炎和神经保护活性。它天然存在于绿咖啡提取物和茶中。CGA 已显示出调节脂质代谢和葡萄糖代谢在代谢相关疾病中的潜力。其保肝作用和对脂质和葡萄糖代谢调节的影响突出了其在治疗心血管疾病、糖尿病和肥胖等疾病中的治疗作用 (Naveed 等,2018)。

绿原酸作为一种营养保健品

绿原酸显示出显着的促进健康特性,主要与代谢综合征的治疗有关,表现出抗氧化、抗炎、降脂、抗糖尿病和抗高血压活性。还指出了其作为食品添加剂的作用,其抗菌特性有利于食品保鲜。绿原酸作为营养保健品和食品添加剂的双重作用强调了其在膳食补充剂和功能性食品配方中的潜力 (Santana-Gálvez 等,2017)。

肉桂酸衍生物的抗肿瘤活性

肉桂酸衍生物已被探索其抗肿瘤功效,突出了这些化合物在抗癌研究中的潜力。与这些衍生物相关的广泛生物活性,包括抗真菌、抗结核和抗菌活性,强调了它们在开发新的治疗剂中的重要性。对肉桂酸衍生物的综述提供了对其合成方法和生物学评估的见解,强调了它们作为传统和合成抗肿瘤剂的潜力 (De 等,2011)。

丁香酸:药理学重要性

丁香酸(SA)是一种存在于水果和蔬菜中的酚类化合物,具有广泛的治疗应用。它表现出抗氧化、抗菌、抗炎和神经保护活性。SA 缓解氧化应激标志物的能力及其在预防糖尿病、心血管疾病和癌症中的功效归因于其强大的抗氧化活性。除了其生物医学意义外,SA 在生物修复和光催化臭氧化中也具有工业应用 (Srinivasulu 等,2018)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

作用机制

Mode of Action

5-Chloropyridazine-3-carboxylic acid, like other carboxylic acids, can participate in various chemical reactions. It can undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can react with nucleophiles, leading to the formation of various products, including esters, amides, and acid anhydrides .

Action Environment

The action, efficacy, and stability of 5-Chloropyridazine-3-carboxylic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

属性

IUPAC Name |

5-chloropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGAJPAGCWQZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-01-7 |

Source

|

| Record name | 5-chloropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)